molecular formula C25H26N4OS B6056493 5-amino-1-(1-benzylpiperidin-4-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(1-benzylpiperidin-4-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B6056493
M. Wt: 430.6 g/mol
InChI Key: OTEQERDLHBOLTD-UHFFFAOYSA-N
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Description

5-amino-1-(1-benzylpiperidin-4-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a piperidine ring, a thiazole ring, and a pyrrolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(1-benzylpiperidin-4-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Piperidine Ring: Starting from a suitable benzylamine derivative, the piperidine ring can be constructed through cyclization reactions.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.

    Pyrrolone Formation: The pyrrolone moiety can be formed through cyclization reactions involving appropriate precursors.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often under conditions such as reflux in organic solvents, with catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the piperidine ring.

    Reduction: Reduction reactions could target the thiazole ring or the pyrrolone moiety.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce reduced thiazole or pyrrolone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as acting as an inhibitor or modulator of specific biological pathways.

Industry

In industry, it could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(1-benzylpiperidin-4-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(1-benzylpiperidin-4-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: Unique due to its specific combination of functional groups.

    Other Piperidine Derivatives: Often used in medicinal chemistry for their bioactive properties.

    Thiazole Derivatives: Known for their antimicrobial and anti-inflammatory activities.

    Pyrrolone Compounds: Investigated for their potential as enzyme inhibitors or therapeutic agents.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4OS/c26-24-23(25-27-21(17-31-25)19-9-5-2-6-10-19)22(30)16-29(24)20-11-13-28(14-12-20)15-18-7-3-1-4-8-18/h1-10,17,20,26,30H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEQERDLHBOLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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